molecular formula C10H9F3O2 B1421203 2-Methyl-3-(trifluoromethyl)phenylacetic acid CAS No. 1000546-18-8

2-Methyl-3-(trifluoromethyl)phenylacetic acid

Cat. No.: B1421203
CAS No.: 1000546-18-8
M. Wt: 218.17 g/mol
InChI Key: FQVYJURFBWJJPW-UHFFFAOYSA-N
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Description

2-Methyl-3-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C10H9F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(trifluoromethyl)phenylacetic acid typically involves the fluorination of precursor compounds. One common method includes the reaction of 2,4-diaminophenylacetic acid with trifluoroethanol under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2-Methyl-3-(trifluoromethyl)phenylacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-3-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)phenylacetic acid
  • 3-(Trifluoromethyl)phenylacetic acid
  • ®-(+)-α-Methoxy-α-trifluoromethylphenylacetic acid

Comparison: 2-Methyl-3-(trifluoromethyl)phenylacetic acid is unique due to the presence of both a methyl and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs .

Properties

IUPAC Name

2-[2-methyl-3-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6-7(5-9(14)15)3-2-4-8(6)10(11,12)13/h2-4H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVYJURFBWJJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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